![molecular formula C13H11BrN2O3 B339130 4-[(5-bromoquinolin-8-yl)amino]-4-oxobutanoic acid](/img/structure/B339130.png)
4-[(5-bromoquinolin-8-yl)amino]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-bromoquinolin-8-yl)amino]-4-oxobutanoic acid is a chemical compound with the molecular formula C13H11BrN2O3 and a molecular weight of 323.14 g/mol This compound is known for its unique structure, which includes a quinoline ring substituted with a bromine atom and an amino group, as well as a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-bromoquinolin-8-yl)amino]-4-oxobutanoic acid typically involves the following steps:
Bromination of Quinoline: The starting material, quinoline, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 5-position of the quinoline ring.
Amination: The brominated quinoline is then reacted with an amine, such as aniline, under suitable conditions to form the 5-bromo-8-quinolinylamine intermediate.
Coupling with Butanoic Acid: The final step involves coupling the 5-bromo-8-quinolinylamine with a butanoic acid derivative, such as succinic anhydride, under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(5-bromoquinolin-8-yl)amino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: The bromine atom in the quinoline ring can be substituted with other nucleophiles, such as thiols or amines, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thiols, amines, palladium-catalyzed cross-coupling reactions
Major Products
Oxidation: Quinoline N-oxides
Reduction: Alcohol derivatives
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
4-[(5-bromoquinolin-8-yl)amino]-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(5-bromoquinolin-8-yl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes or proteins involved in cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A nitrogenous base with a similar ring structure but lacking the bromine and amino substitutions.
8-Aminoquinoline: Similar to 4-[(5-bromoquinolin-8-yl)amino]-4-oxobutanoic acid but without the butanoic acid moiety.
5-Bromoquinoline: Lacks the amino and butanoic acid groups.
Uniqueness
This compound is unique due to its combination of a brominated quinoline ring, an amino group, and a butanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H11BrN2O3 |
|---|---|
Molecular Weight |
323.14 g/mol |
IUPAC Name |
4-[(5-bromoquinolin-8-yl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C13H11BrN2O3/c14-9-3-4-10(13-8(9)2-1-7-15-13)16-11(17)5-6-12(18)19/h1-4,7H,5-6H2,(H,16,17)(H,18,19) |
InChI Key |
KMHQKWLYTLTVQO-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2N=C1)NC(=O)CCC(=O)O)Br |
Canonical SMILES |
C1=CC2=C(C=CC(=C2[NH+]=C1)NC(=O)CCC(=O)[O-])Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-({[4-(4-Methylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)tribenzo[b,e,g][1,4]dioxocine-7-carboxylicacid](/img/structure/B339047.png)
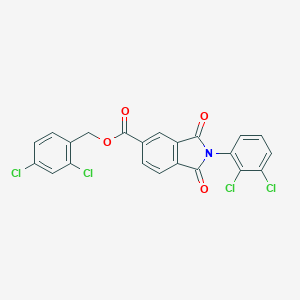

![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 2-(5-chloro-2-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B339051.png)
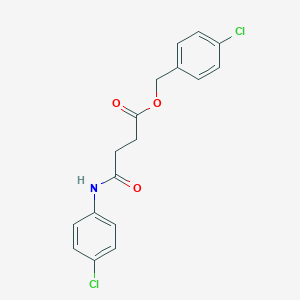
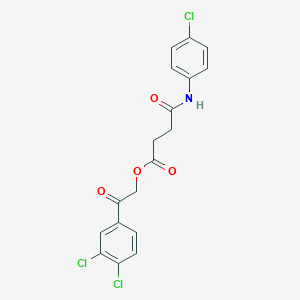

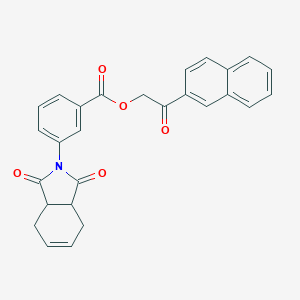
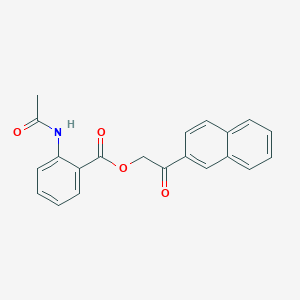
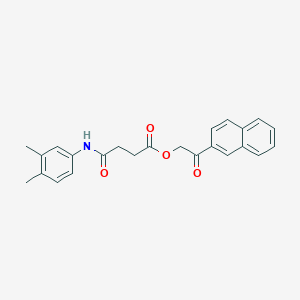
![2-(2-Naphthyl)-2-oxoethyl 1,3-dioxo-2-[2-(trifluoromethyl)phenyl]-5-isoindolinecarboxylate](/img/structure/B339067.png)
![Bis[2-(2-naphthyl)-2-oxoethyl] [1,1'-biphenyl]-2,2'-dicarboxylate](/img/structure/B339069.png)
![2-(2-naphthyl)-2-oxoethyl 3-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate](/img/structure/B339071.png)
![2-(2-naphthyl)-2-oxoethyl 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate](/img/structure/B339072.png)
